Sex pheromone inhibitor iad1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sex pheromones are chemical signals used by animals to attract mates. In insects, sex pheromones are used to find a suitable partner for reproduction. The sex pheromone inhibitor iad1 is a synthetic compound that has been developed to disrupt the mating behavior of insects.

Wirkmechanismus

Iad1 works by interfering with the detection of sex pheromones by male insects. Male insects use specialized olfactory receptors to detect the sex pheromones released by female insects. Iad1 disrupts this process by binding to the receptors and preventing them from detecting the pheromones. This results in confusion and disorientation of the male insects, making it difficult for them to locate females for mating.

Biochemische Und Physiologische Effekte

Iad1 has been shown to have no toxic effects on non-target organisms, including humans and other animals. It is also biodegradable, making it an environmentally friendly alternative to traditional pesticides. However, iad1 can have some physiological effects on insects, including reduced mating behavior and reduced fecundity.

Vorteile Und Einschränkungen Für Laborexperimente

Iad1 has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively inexpensive compared to other pest control agents. However, iad1 has some limitations in lab experiments. It can be difficult to control the concentration of iad1 in the environment, which can affect the results of experiments. It can also be difficult to determine the optimal concentration of iad1 for different insect species.

Zukünftige Richtungen

There are several future directions for research on iad1. One area of research is the development of more effective formulations of iad1. This could include the use of microencapsulation or other techniques to improve the delivery of iad1 to insects. Another area of research is the identification of new insect species that are susceptible to iad1. This could expand the range of pests that can be controlled using iad1. Finally, research could be conducted to determine the long-term effects of iad1 on insect populations and the environment.

Synthesemethoden

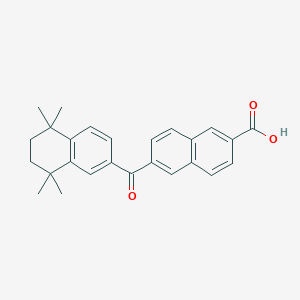

The synthesis of iad1 involves the use of a chemical reaction between two compounds. The first compound is a derivative of 4-hydroxybenzaldehyde, which is reacted with a derivative of 2,4-dinitrophenylhydrazine. The resulting product is iad1. The synthesis method has been optimized to produce high yields of pure iad1.

Wissenschaftliche Forschungsanwendungen

Iad1 has been extensively studied for its potential use as a pest control agent. It has been shown to be effective in disrupting the mating behavior of several insect species, including the diamondback moth, the oriental fruit moth, and the codling moth. Iad1 has also been shown to be effective in reducing the damage caused by these insects to crops.

Eigenschaften

CAS-Nummer |

101848-26-4 |

|---|---|

Produktname |

Sex pheromone inhibitor iad1 |

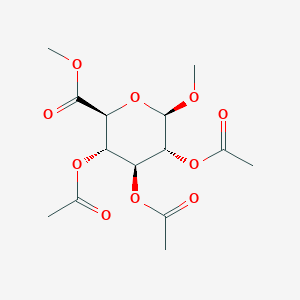

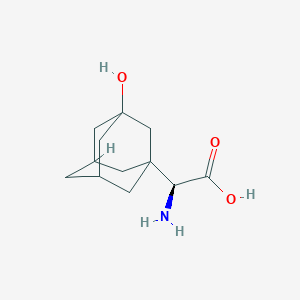

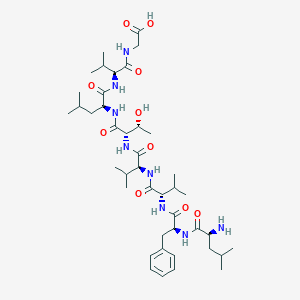

Molekularformel |

C42H70N8O10 |

Molekulargewicht |

847.1 g/mol |

IUPAC-Name |

2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid |

InChI |

InChI=1S/C42H70N8O10/c1-21(2)17-28(43)36(54)45-30(19-27-15-13-12-14-16-27)38(56)48-33(24(7)8)40(58)49-34(25(9)10)41(59)50-35(26(11)51)42(60)46-29(18-22(3)4)37(55)47-32(23(5)6)39(57)44-20-31(52)53/h12-16,21-26,28-30,32-35,51H,17-20,43H2,1-11H3,(H,44,57)(H,45,54)(H,46,60)(H,47,55)(H,48,56)(H,49,58)(H,50,59)(H,52,53)/t26-,28+,29+,30+,32+,33+,34+,35+/m1/s1 |

InChI-Schlüssel |

HHLGIVVEXQRCLK-GSNOCNGZSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)O)N |

Andere CAS-Nummern |

101848-26-4 |

Sequenz |

LFVVTLVG |

Synonyme |

Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH leucyl-phenylalanyl-valyl-valyl-threonyl-leucyl-valyl-glycine sex pheromone inhibitor iAD1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.